molecular formula C10H10O4 B13199441 2-(Methoxycarbonyl)-4-methylbenzoic acid

2-(Methoxycarbonyl)-4-methylbenzoic acid

Cat. No.: B13199441
M. Wt: 194.18 g/mol
InChI Key: JGBJPIJPTXUSOW-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-4-methylbenzoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a methoxycarbonyl group and a methyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methoxycarbonyl)-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the esterification of 4-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the use of Grignard reagents. For instance, 4-methylbenzoyl chloride can react with methanol in the presence of a Grignard reagent to form the desired ester. This method requires careful control of reaction conditions, such as temperature and solvent choice, to achieve high yields .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Scientific Research Applications

2-(Methoxycarbonyl)-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-4-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its ester group can undergo hydrolysis to release methanol and the corresponding carboxylic acid, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzoic acid: Lacks the methoxycarbonyl group, making it less reactive in certain esterification reactions.

    2-(Methoxycarbonyl)benzoic acid: Similar structure but without the methyl group at the 4-position, affecting its reactivity and steric properties.

Uniqueness

2-(Methoxycarbonyl)-4-methylbenzoic acid is unique due to the presence of both a methoxycarbonyl group and a methyl group, which influence its reactivity and make it a versatile intermediate in organic synthesis. Its structural features allow for selective functionalization, making it valuable in various chemical and industrial applications .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-methoxycarbonyl-4-methylbenzoic acid

InChI

InChI=1S/C10H10O4/c1-6-3-4-7(9(11)12)8(5-6)10(13)14-2/h3-5H,1-2H3,(H,11,12)

InChI Key

JGBJPIJPTXUSOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C(=O)OC

Origin of Product

United States

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